10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione
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Overview
Description
10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxecines, which are characterized by their dioxecine ring system fused with benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with a suitable dioxecine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzoyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-dione
- 2-Benzoyl-1,4-benzoquinones
Uniqueness
10-Benzoyl-3,6-etheno-1,8-benzodioxecine-2,7-dione stands out due to its unique dioxecine ring system and the presence of both benzoyl and etheno groups This structural uniqueness imparts specific reactivity and properties that differentiate it from other similar compounds
Properties
CAS No. |
537712-38-2 |
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Molecular Formula |
C21H12O5 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6-benzoyl-3,10-dioxatricyclo[10.2.2.04,9]hexadeca-1(15),4(9),5,7,12(16),13-hexaene-2,11-dione |
InChI |
InChI=1S/C21H12O5/c22-19(13-4-2-1-3-5-13)16-10-11-17-18(12-16)26-21(24)15-8-6-14(7-9-15)20(23)25-17/h1-12H |
InChI Key |
XBVBZOMKVGWXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC(=O)C4=CC=C(C=C4)C(=O)O3 |
Origin of Product |
United States |
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